molecular formula C16H17N3OS B024617 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole CAS No. 100924-68-3

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Cat. No. B024617
M. Wt: 299.4 g/mol
InChI Key: JVIHSTYYPRUSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as pantoprazole, is a proton pump inhibitor that is widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Pantoprazole works by inhibiting the activity of the proton pump in the gastric parietal cells, thereby reducing the production of gastric acid.

Scientific Research Applications

Pantoprazole has been extensively studied for its therapeutic potential in various acid-related disorders such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential in the treatment of Helicobacter pylori infection, a common cause of peptic ulcer disease. In addition, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has been studied for its potential in the prevention of stress-induced gastric ulcers and for its anti-inflammatory effects.

Mechanism Of Action

Pantoprazole works by irreversibly binding to the proton pump in the gastric parietal cells, thereby inhibiting the production of gastric acid. This results in a decrease in the acidity of the stomach contents, which can help to relieve the symptoms of acid-related disorders.

Biochemical And Physiological Effects

Pantoprazole has been shown to have a number of biochemical and physiological effects. It can increase the pH of the gastric contents, decrease the volume of gastric acid secretion, and decrease the concentration of pepsin in the gastric juice. Pantoprazole can also increase the levels of gastrin, a hormone that stimulates gastric acid secretion, in the blood.

Advantages And Limitations For Lab Experiments

Pantoprazole has several advantages for lab experiments. It is a potent and selective inhibitor of the proton pump, making it a useful tool for studying the role of gastric acid in various physiological processes. However, 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has some limitations as well. It is not effective against all types of acid-related disorders, and its effects on the gastric mucosa are not fully understood.

Future Directions

There are several future directions for research on 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole. One area of interest is the potential use of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole in the treatment of non-acid reflux disease. Another area of interest is the development of new formulations of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole that can be administered via alternative routes such as intravenous injection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole and its potential long-term effects on the gastric mucosa.

properties

CAS RN

100924-68-3

Product Name

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

JVIHSTYYPRUSFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

synonyms

2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole
NC 1300
NC-1300

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Dimethylaminobenzylthio)benzimidazole (4.8 g) was dissolved in a mixture of 40 ml of chloroform and 5 ml of methanol. After the solution was chilled to 0° C., 3.86 g of m-chloroperbenzoic acid (purity: 70%) was added portionwise. Ten minutes later, a saturated aqueous NaHCO3 solution was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform solution was washed with saturated brine and then dried over anhydrous sodium sulfate. The chloroform was distilled off under reduced pressure and the residue was recrystallized from a mixture of chloroform and ether to obtain 2.97 g of 2-(2-dimethylaminobenzylsulfinyl)benzimidazole as a colorless crystalline product (m.p. 116° C., decomposed).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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